molecular formula C20H21N3O2 B1616021 Bzl-his(bzl)-OH CAS No. 57101-60-7

Bzl-his(bzl)-OH

Cat. No.: B1616021
CAS No.: 57101-60-7
M. Wt: 335.4 g/mol
InChI Key: IUSLFTWXUDAXJI-UHFFFAOYSA-N
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Description

Bzl-his(bzl)-OH is a synthetic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 g/mol. This compound is primarily used in proteomics research applications . It is characterized by the presence of benzyl groups attached to the alpha and imidazole nitrogen atoms of the histidine molecule.

Preparation Methods

The synthesis of Bzl-his(bzl)-OH involves the protection of the amino and imidazole groups of histidine, followed by benzylation. The general synthetic route includes:

    Protection of the amino group: The amino group of histidine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

    Protection of the imidazole nitrogen: The imidazole nitrogen is protected using a benzyl group.

    Benzylation: The protected histidine is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride.

    Deprotection: The protecting groups are removed to yield this compound.

Chemical Reactions Analysis

Bzl-his(bzl)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bzl-his(bzl)-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.

    Medicine: Research involving this compound includes its potential use as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bzl-his(bzl)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Bzl-his(bzl)-OH can be compared with other benzylated histidine derivatives, such as:

  • Nalpha-Benzyl-L-histidine
  • Nim-Benzyl-L-histidine

These compounds share similar structural features but differ in the position and number of benzyl groups

Properties

IUPAC Name

2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLFTWXUDAXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57101-60-7
Record name NSC331806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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